molecular formula C18H26N4O5S B2941801 N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1428375-14-7

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2941801
CAS No.: 1428375-14-7
M. Wt: 410.49
InChI Key: VTFUGLBZVYVDIC-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-N'-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic diamide compound featuring a piperidine core modified with a pyridine-3-sulfonyl group and a tetrahydrofuran (oxolane) moiety.

Properties

IUPAC Name

N'-(oxolan-2-ylmethyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c23-17(18(24)21-12-15-3-2-10-27-15)20-11-14-5-8-22(9-6-14)28(25,26)16-4-1-7-19-13-16/h1,4,7,13-15H,2-3,5-6,8-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFUGLBZVYVDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane and piperidine intermediates, followed by their coupling with the pyridine sulfonyl group under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-N’-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Fentanyl and Opioid Families

The provided evidence lists multiple piperidine-based amides, primarily fentanyl derivatives ( and ). These compounds share a piperidin-4-yl backbone but differ in substituents and functional groups:

Compound Name (IUPAC) Key Structural Features Pharmacological Class Key Differences vs. Target Compound
N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl) Piperidine with 4-methylphenethyl and phenylacetamide groups µ-opioid receptor agonist Lacks sulfonyl and oxolane groups; monoamide vs. diamide structure.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl) Thiophene-carboxamide substituent Synthetic opioid Thiophene ring introduces aromaticity but no sulfonyl or ether groups.
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-chloroisobutyryl fentanyl) Chlorophenyl and isobutyryl groups Potent opioid Branched aliphatic chain vs. linear ethanediamide in target compound.

Key Observations :

  • The diamide linkage (ethanediamide) may confer metabolic stability over monoamide opioids, which are prone to enzymatic hydrolysis .

Non-Opioid Piperidine Derivatives: Goxalapladib

Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative with a piperidinyl moiety, is used in atherosclerosis treatment (). Its structure includes:

  • A naphthyridine core for enzyme inhibition.
  • Trifluoromethyl biphenyl and methoxyethyl groups for lipophilicity and target binding .
Parameter Target Compound Goxalapladib
Core Structure Piperidine with ethanediamide 1,8-Naphthyridine
Key Functional Groups Pyridine-3-sulfonyl, oxolane Trifluoromethyl biphenyl, methoxyethyl
Therapeutic Area Hypothesized: CNS or protease inhibition Atherosclerosis
Solubility Higher (due to sulfonyl and ether groups) Moderate (lipophilic substituents dominate)

Contrast :

  • The target compound’s sulfonyl group may improve aqueous solubility over Goxalapladib’s trifluoromethyl biphenyl group.
  • Goxalapladib’s naphthyridine core is optimized for phospholipase A2 inhibition, whereas the target’s diamide structure may favor protease or kinase targeting .

Benzimidazole Derivatives: Butonitazene and Flunitazene

Butonitazene and Flunitazene () are benzimidazole-based compounds with piperidine-like structures:

  • Butonitazene : 4-butoxyphenyl and nitro groups .
  • Flunitazene : 4-fluorophenyl substitution .

Comparison :

  • These compounds prioritize aromatic stacking via benzimidazole cores, unlike the target compound’s sulfonyl-piperidine focus.

Research Implications and Limitations

While the target compound’s structure suggests unique physicochemical properties, direct pharmacological data are absent in the provided evidence. Further studies should:

Evaluate binding affinity for opioid receptors (given piperidine similarity to fentanyl derivatives).

Assess solubility and metabolic stability in vitro.

Compare protease inhibition efficacy against Goxalapladib .

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